Cas no 1365969-58-9 (3-Iodo-4-(Trifluoromethoxy)Aniline)

3-Iodo-4-(Trifluoromethoxy)Aniline 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-4-(Trifluoromethoxy)Aniline
- SB82716
- MFCD20731076
- PS-11457
- 1365969-58-9
- AKOS026671903
- F82340
- VKATTYNFWRWDDN-UHFFFAOYSA-N
- CS-0083334
- 3-Iodo-4-(trifluoromethoxy)aniline
-
- MDL: MFCD20731076
- インチ: InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2
- InChIKey: VKATTYNFWRWDDN-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1N)I)OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 302.93680g/mol
- どういたいしつりょう: 302.93680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 35.2Ų
3-Iodo-4-(Trifluoromethoxy)Aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234327-1g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 97% | 1g |
$200 | 2024-06-06 | |
eNovation Chemicals LLC | Y1234327-5g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 97% | 5g |
$500 | 2024-06-06 | |
Fluorochem | 050311-5g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 5g |
£933.00 | 2022-03-01 | ||
Apollo Scientific | PC32839-5g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 5g |
£391.00 | 2025-02-21 | ||
abcr | AB531692-250 mg |
3-Iodo-4-(trifluoromethoxy)aniline; . |
1365969-58-9 | 250MG |
€145.00 | 2023-01-02 | ||
abcr | AB531692-5 g |
3-Iodo-4-(trifluoromethoxy)aniline; . |
1365969-58-9 | 5g |
€702.20 | 2023-01-02 | ||
eNovation Chemicals LLC | Y1234327-25g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 97% | 25g |
$1235 | 2024-06-06 | |
1PlusChem | 1P00HV4O-10g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 95+% | 10g |
$594.00 | 2023-12-22 | |
eNovation Chemicals LLC | Y1234327-10g |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 97% | 10g |
$585 | 2025-02-22 | |
1PlusChem | 1P00HV4O-250mg |
3-Iodo-4-(trifluoromethoxy)aniline |
1365969-58-9 | 97% | 250mg |
$149.00 | 2025-02-28 |
3-Iodo-4-(Trifluoromethoxy)Aniline 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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5. Back matter
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-Iodo-4-(Trifluoromethoxy)Anilineに関する追加情報
Comprehensive Overview of 3-Iodo-4-(Trifluoromethoxy)Aniline (CAS No. 1365969-58-9): Properties, Applications, and Industry Insights
3-Iodo-4-(Trifluoromethoxy)Aniline (CAS No. 1365969-58-9) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This halogenated aniline derivative features a unique combination of iodo and trifluoromethoxy functional groups, making it a valuable intermediate for synthesizing complex molecules. Its molecular formula, C7H5F3INO, and precise structural configuration contribute to its reactivity in cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed reactions or Suzuki-Miyaura coupling applications.
In recent years, the demand for fluorinated compounds like 3-Iodo-4-(Trifluoromethoxy)Aniline has surged due to their enhanced metabolic stability and bioavailability—key factors in drug discovery trends. Researchers often query about its role in designing kinase inhibitors or PET radiotracers, where the trifluoromethoxy group improves membrane permeability. The compound’s iodo-substitution also enables radio-labeling studies, aligning with growing interest in theranostic agents (a hot topic in precision medicine).
From a synthetic chemistry perspective, this compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitutions (SNAr), a process widely discussed in forums about heterocyclic chemistry. Its stability under acidic conditions makes it suitable for high-throughput screening workflows, addressing common search queries about scalable synthetic routes. Notably, its crystalline form (often inquired about in XRD analysis discussions) ensures reproducibility in industrial applications.
Environmental and regulatory considerations are increasingly shaping compound usage. While 3-Iodo-4-(Trifluoromethoxy)Aniline isn’t classified as hazardous under major chemical inventories, its handling requires standard precautions for iodinated compounds—a frequent search topic among EHS professionals. The trifluoromethoxy moiety’s persistence in ecosystems has also sparked academic debates, linking to searches about sustainable fluorochemistry and green solvents in synthesis.
The compound’s commercial availability through specialty suppliers often leads to searches for technical datasheets and structure-activity relationship (SAR) studies. Its pricing reflects the challenges of multi-step halogenation processes, a pain point for cost-conscious researchers exploring generic pharmaceutical intermediates. Recent patents highlight its utility in crop protection chemicals, connecting to trending searches about novel pesticide scaffolds.
Analytical characterization of CAS 1365969-58-9 typically involves HPLC purity analysis (a frequently searched QC method) and 19F-NMR spectroscopy to confirm the trifluoromethoxy group integrity. Storage recommendations (often queried as light-sensitive compounds) suggest amber vials under inert atmosphere, reflecting best practices for iodoarene stability.
Future applications may exploit its potential in material science, particularly in organic electronics where fluorinated aromatics enhance charge transport. This aligns with rising Google Trends data on OLED materials and conductive polymers. As synthetic methodologies advance, 3-Iodo-4-(Trifluoromethoxy)Aniline will likely play a pivotal role in developing targeted therapeutics and smart agrochemicals—two rapidly evolving sectors with substantial search volume.
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